molecular formula C16H24N4O2S B5361664 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5361664
M. Wt: 336.5 g/mol
InChI Key: CAYTVPFVPHLDBP-UHFFFAOYSA-N
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Description

1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that incorporates a piperidine ring and a thiadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .

Properties

IUPAC Name

1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-11(21)20-9-7-12(8-10-20)14(22)17-16-19-18-15(23-16)13-5-3-2-4-6-13/h12-13H,2-10H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYTVPFVPHLDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide include other thiadiazole derivatives and piperidine-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific combination of the thiadiazole and piperidine rings, which may confer unique biological activities and potential therapeutic applications .

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